molecular formula C7H12O5S B6235327 4-methoxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid CAS No. 1248276-51-8

4-methoxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid

Cat. No.: B6235327
CAS No.: 1248276-51-8
M. Wt: 208.2
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Description

4-Methoxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid is a sulfur-containing organic compound with the molecular formula C7H12O5S. This compound is characterized by the presence of a thiane ring, which is a six-membered ring containing one sulfur atom. The compound also features a methoxy group and a carboxylic acid group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid typically involves the introduction of the methoxy and carboxylic acid groups onto a thiane ring. One common method involves the oxidation of a thiane derivative using oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

4-Methoxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur.

    Biology: The compound’s unique structure makes it a valuable tool in studying sulfur metabolism and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-methoxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfur atom can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing biological activity.

Comparison with Similar Compounds

  • 4-Methyl-1,1-dioxo-1lambda6-thiane-4-carboxylic acid
  • 3-Methoxy-1,1-dioxo-1lambda6-thiane-3-carboxylic acid

Comparison: Compared to similar compounds, 4-methoxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid is unique due to the presence of the methoxy group at the 4-position. This structural difference can significantly impact the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

1248276-51-8

Molecular Formula

C7H12O5S

Molecular Weight

208.2

Purity

95

Origin of Product

United States

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